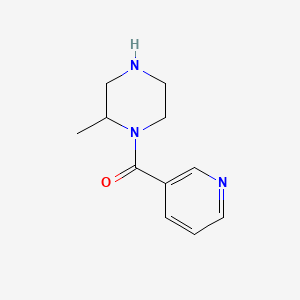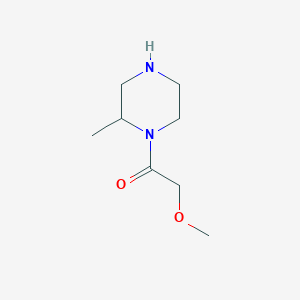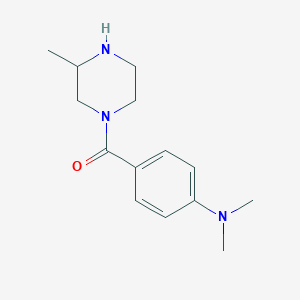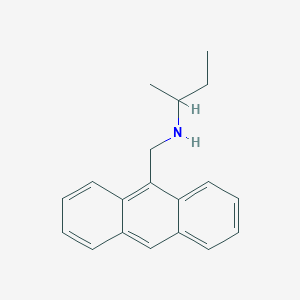![molecular formula C9H6Br2N4O2 B6362316 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-27-3](/img/structure/B6362316.png)
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a nitrophenyl group at position 1, and a methyl group attached to the triazole ring
Applications De Recherche Scientifique
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction between hydrazine hydrate and an appropriate aldehyde or ketone can yield the triazole ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction involving a nitrophenyl halide and the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,5-Dibromo-1-[(4-aminophenyl)methyl]-1H-1,2,4-triazole, while substitution of bromine atoms can yield various substituted triazoles.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl group can enhance the compound’s ability to bind to these targets, while the bromine atoms can influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole
- 3,5-Dibromo-1-[(4-aminophenyl)methyl]-1H-1,2,4-triazole
- 3,5-Dibromo-1-[(4-methylphenyl)methyl]-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the specific arrangement of its functional groups. The presence of both bromine atoms and the nitrophenyl group provides distinct chemical properties, such as enhanced reactivity and potential biological activity. This makes the compound a valuable tool in various research and industrial applications.
Propriétés
IUPAC Name |
3,5-dibromo-1-[(4-nitrophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-1-3-7(4-2-6)15(16)17/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIODUGUPJNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)




![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)

![Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

